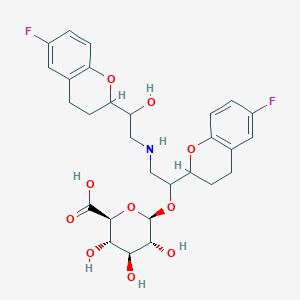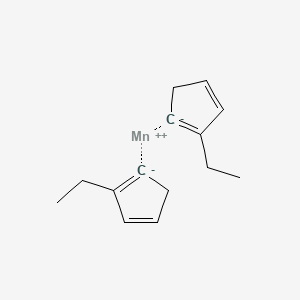
CID 137699585
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 137699585” is a chemical entity registered in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.
Análisis De Reacciones Químicas
CID 137699585 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 137699585 has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of CID 137699585 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
CID 137699585 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or biological activities
Some similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
These compounds share structural similarities but may differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C67H152N32O4 |
|---|---|
Peso molecular |
1470.1 g/mol |
InChI |
InChI=1S/C67H152N32O4/c1-52(2)37-58(94-44-60(49-101)96-42-57(14-9-21-91-67(76)77)98-46-62-15-10-35-99(62)36-34-85-47-63(69)53(3)103)43-93-55(12-7-19-89-65(72)73)40-92-56(13-8-20-90-66(74)75)41-95-61(50-102)45-97-59(48-100)39-84-31-29-81-25-24-79-26-27-82-32-33-87-54(11-6-18-88-64(70)71)38-83-30-28-80-23-22-78-16-4-5-17-86-51-68/h16,23,25,30-31,34,52-63,78-87,92-98,100-103H,4-15,17-22,24,26-29,32-33,35-51,68-69H2,1-3H3,(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)/t53-,54+,55+,56+,57+,58+,59-,60-,61-,62+,63-/m1/s1 |
Clave InChI |
XSCLWOSUNQFZJO-FADGEIAPSA-N |
SMILES isomérico |
C[C@H]([C@@H](CN[CH]CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@@H](CC(C)C)CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@H](CN[CH]CN[CH]CNCCNCCN[C@@H](CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)CO)N)O |
SMILES canónico |
CC(C)CC(CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNC(CNC(CN[CH]CN[CH]CNCCNCCNC(CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)NCC(CO)NCC(CCCN=C(N)N)NCC1CCCN1C[CH]NCC(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)




![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)







